REACTION_CXSMILES
|
C(Cl)C=C(C)C.[OH-:7].[Na+].[CH3:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16]CC.[Cl-].[Na+]>[Cl-].C([N+](C)(C)C)CCCCCCCCCCC.O.CC(C)=O>[CH3:9][CH2:10][C:11](=[O:7])[CH:12]=[CH:13][CH2:14][CH2:15][CH3:16] |f:1.2,4.5,6.7|
|
Name
|
|
Quantity
|
10.45 g
|
Type
|
reactant
|
Smiles
|
C(C=C(C)C)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0.264 g
|
Type
|
catalyst
|
Smiles
|
[Cl-].C(CCCCCCCCCCC)[N+](C)(C)C
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
34.8 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added into the vessel
|
Type
|
CUSTOM
|
Details
|
to react for 12 hours at 30°C. with vigorous stirring
|
Duration
|
12 h
|
Name
|
Methyl heptenone
|
Type
|
product
|
Smiles
|
CCC(C=CCCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 51% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |